molecular formula C14H10F3N3O4 B2695952 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 887875-66-3

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2695952
CAS RN: 887875-66-3
M. Wt: 341.246
InChI Key: UWZHLLCUECGLHI-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H10F3N3O4 and its molecular weight is 341.246. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis of substituted benzamides and oxadiazoles is foundational for understanding the chemical properties and potential applications of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. Chau, Saegusa, and Iwakura (1982) reported on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, demonstrating the chemical pathways that could be related to the synthesis of the compound (Chau, Saegusa, & Iwakura, 1982). Such research underscores the methodologies for creating complex molecules that have potential applications in various fields, including materials science and pharmacology.

Anticancer Properties

Compounds with oxadiazole and benzamide components have been evaluated for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021). This suggests that the queried compound could have potential research applications in the development of new anticancer agents, given its structural similarities.

Polymer Science Applications

Oxadiazole rings are known for their thermal stability and potential application in polymer science. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating good thermal stability and the ability to form thin flexible films with potential applications in electronics and materials science (Sava et al., 2003). This indicates that the structural features of the queried compound may be explored for applications in creating new materials with desirable physical properties.

Antioxidant Activity

Compounds incorporating oxadiazole structures have been evaluated for their antioxidant activity. Bondock, Adel, and Etman (2016) synthesized a series of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and evaluated their antioxidant activity, highlighting the potential of such compounds in oxidative stress-related research and applications (Bondock, Adel, & Etman, 2016).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c15-14(16,17)9-3-1-2-8(6-9)11(21)18-13-20-19-12(24-13)10-7-22-4-5-23-10/h1-3,6-7H,4-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZHLLCUECGLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

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